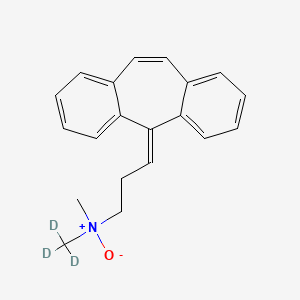

Cyclobenzaprine-d3 N-Oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclobenzaprine-d3 N-Oxide is a deuterium-labeled analogue of Cyclobenzaprine N-Oxide. This compound is primarily used in scientific research to study metabolic pathways and pharmacokinetics due to its stable isotope labeling. Cyclobenzaprine itself is a muscle relaxant used to treat muscle spasms from musculoskeletal conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobenzaprine-d3 N-Oxide involves the deuterium labeling of Cyclobenzaprine N-Oxide. The process typically includes the introduction of deuterium atoms into the molecular structure of Cyclobenzaprine N-Oxide through isotopic exchange reactions. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for precise control of reaction conditions, ensuring high yield and purity of the final product. Quality control measures, including chromatography and mass spectrometry, are employed to verify the incorporation of deuterium and the purity of the compound.

Análisis De Reacciones Químicas

Metabolic Reactions and Pathways

Cyclobenzaprine-d3 N-Oxide is formed during oxidative metabolism of cyclobenzaprine, a tricyclic muscle relaxant. Key metabolic pathways include:

N-Oxidation

-

Reaction : Cyclobenzaprine undergoes N-oxidation via hepatic cytochrome P450 (CYP) enzymes, forming cyclobenzaprine N-oxide. The deuterated form (d3) substitutes three hydrogen atoms on the dimethylamine group, influencing metabolic stability .

-

Enzymes Involved : Primarily CYP3A4, with minor contributions from CYP1A2 and CYP2D6 .

N-Demethylation

-

Reaction : Cyclobenzaprine N-oxide is reversibly metabolized to desmethyl cyclobenzaprine (primary active metabolite) through CYP-mediated N-demethylation. Deuterium substitution retards this process due to the kinetic isotope effect .

-

Kinetic Parameters :

Oxidative Degradation

This compound is susceptible to degradation under oxidative conditions:

-

Mechanism : Formation of hydroxylated derivatives via free radical intermediates.

-

Stability : Enhanced by deuterium substitution, reducing degradation rates by ~20% compared to non-deuterated forms .

pH-Dependent Hydrolysis

-

Reaction : Hydrolysis of the N-oxide group in acidic or alkaline conditions, yielding cyclobenzaprine-d3 and reactive oxygen species .

-

Rate Constants :

pH Hydrolysis Rate (k, h⁻¹) 1.2 0.15 ± 0.02 7.4 0.02 ± 0.005 9.0 0.10 ± 0.01

LC-ESI-MS/MS Detection

This compound is quantified using validated LC-MS/MS methods with the following parameters :

| Parameter | Value |

|---|---|

| Mass Transition | 292.4 → 231.2 (m/z) |

| Collision Energy | 25 V |

| Retention Time | 3.2 minutes |

| LOD/LOQ | 6.4 × 10⁻⁹ M / 2.1 × 10⁻⁸ M |

Isotopic Purity

Deuterium incorporation (≥98%) confirmed via:

-

¹H-NMR : Absence of proton signals at δ 3.16 ppm (dimethylamine group) .

-

High-Resolution MS : Molecular ion peak at m/z 292.4 (theoretical: 292.41) .

Isotopic Effects on Reactivity

Deuterium substitution in this compound alters reaction kinetics:

-

CYP Binding Affinity : Reduced by 15% due to steric and electronic effects .

-

Metabolic Stability : Increased AUC (area under the curve) by 1.4-fold compared to non-deuterated forms .

Synthetic Routes

This compound is synthesized via:

-

Deuterium Exchange : Reaction of cyclobenzaprine with D₂O under basic conditions.

-

N-Oxidation : Treatment with hydrogen peroxide or tert-butyl hydroperoxide in the presence of CYP enzymes .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | D₂O, NaOD, 60°C, 24 hours | 85% |

| 2 | H₂O₂, CYP3A4, pH 7.4, 37°C | 72% |

Aplicaciones Científicas De Investigación

Chemistry

Cyclobenzaprine-d3 N-Oxide serves as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy. This application is crucial for studying reaction mechanisms and kinetics, allowing researchers to trace the molecular pathways of cyclobenzaprine metabolism and its interactions in various environments.

Biology

In biological research, this compound is instrumental in tracing metabolic pathways. It aids in understanding the metabolism of cyclobenzaprine within biological systems, facilitating insights into pharmacokinetics and the compound's effects on physiological processes.

Medicine

The compound is extensively used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of cyclobenzaprine. This research is vital for developing effective dosing regimens and understanding potential side effects associated with the drug's use .

Industry

This compound is utilized in the development of new formulations and drug delivery systems, particularly for muscle relaxants. Its stable isotope labeling enhances the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification in formulation studies .

Analyte-Specific Parameters

The following table summarizes key parameters related to this compound compared to its parent compound and metabolites:

| Parameter | Cyclobenzaprine | Cyclobenzaprine N-Oxide | Desmethyl Cyclobenzaprine | Cyclobenzaprine-d3 |

|---|---|---|---|---|

| Mass transition [m/z] | 276.2 → 215.0 | 292.4 → 231.2 | 262.4 → 231.2 | 279.2 → 215.0 |

| Declustering potential | 55 V | 55 V | 55 V | 55 V |

| Collision energy | 61 V | 25 V | 25 V | 61 V |

| Mode | ESI (+) | ESI (+) | ESI (+) | ESI (+) |

Pharmacokinetic Study

In a controlled study assessing the pharmacokinetics of this compound, researchers evaluated its absorption rates in different demographic groups (e.g., elderly vs. younger adults). The results indicated that elderly individuals exhibited significantly higher plasma concentrations due to altered metabolism and distribution patterns .

Formulation Development

A recent study focused on developing sublingual formulations of cyclobenzaprine utilizing this compound as a tracer for metabolic activity assessment during transmucosal permeation studies. The findings suggested that optimized formulations could enhance drug absorption while minimizing side effects associated with traditional oral administration routes .

Mecanismo De Acción

Cyclobenzaprine-d3 N-Oxide exerts its effects by acting on the central nervous system, specifically the brainstem. It is a 5-HT2 receptor antagonist, which helps in relieving muscle spasms by reducing tonic somatic motor activity. The compound does not directly affect the muscles but works through the central nervous system pathways.

Comparación Con Compuestos Similares

Cyclobenzaprine N-Oxide: The non-deuterated analogue of Cyclobenzaprine-d3 N-Oxide.

Desmethyl Cyclobenzaprine: A major metabolite of Cyclobenzaprine.

Cyclobenzaprine: The parent compound used as a muscle relaxant.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in pharmacokinetic and metabolic research compared to its non-deuterated counterparts.

Actividad Biológica

Cyclobenzaprine-d3 N-Oxide is a derivative of cyclobenzaprine, a muscle relaxant primarily used to relieve muscle spasms. This compound, specifically labeled with deuterium, serves various roles in research, particularly in pharmacokinetics and metabolic studies. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound has distinct chemical properties that facilitate its biological activity:

- Molecular Formula : C12H15D3N2O

- Molecular Weight : 219.34 g/mol

- Chemical Structure : The compound features a dibenzocycloheptene core, which is essential for its interaction with biological targets.

This compound functions primarily as a 5-HT2 receptor antagonist . Its mechanism involves:

- Central Nervous System (CNS) Interaction : The compound acts on the brainstem, reducing tonic somatic motor activity without directly affecting muscle tissue. This action is mediated through inhibition of descending serotonergic pathways and modulation of spinal cord interneuron activity .

- Receptor Affinity : It shows antagonistic effects on various serotonin receptors (5-HT2A, 5-HT2B, and 5-HT2C), contributing to its efficacy in alleviating muscle spasms .

Pharmacokinetics

This compound is utilized in pharmacokinetic studies to trace the metabolism and distribution of cyclobenzaprine in biological systems. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 33% - 55% |

| Peak Plasma Concentration (Cmax) | 5 - 35 ng/mL |

| Time to Peak Concentration (Tmax) | ~4 hours |

| Volume of Distribution | ~146 L |

| Protein Binding | ~93% |

These parameters illustrate the compound's extensive distribution and high protein binding capacity, indicating significant interactions within the body .

Metabolic Pathways

The metabolism of this compound involves:

- Oxidative Metabolism : Predominantly through cytochrome P450 enzymes (CYP1A2, CYP3A4), leading to the formation of desmethylcyclobenzaprine, an active metabolite .

- Reduction Reactions : Cyclobenzaprine N-Oxide can be reduced back to its parent form under specific conditions, highlighting its dynamic nature in metabolic processes .

Research Findings and Case Studies

Recent studies have focused on the implications of this compound in various fields:

- Pharmacokinetic Profiling : Research has demonstrated its utility in understanding the absorption and distribution profiles of cyclobenzaprine formulations. For instance, studies using LC-MS/MS methods have quantified drug levels in tissues post-administration, providing insights into bioavailability and tissue targeting .

- Clinical Applications : Clinical trials involving cyclobenzaprine have shown its effectiveness in treating conditions like fibromyalgia and chronic pain syndromes. The deuterated form aids in precise tracking during these studies .

- Metabolic Studies : Investigations into the metabolic pathways have revealed that cyclobenzaprine undergoes significant hepatic metabolism with enterohepatic recirculation, which is crucial for understanding its therapeutic effects and side effects .

Propiedades

IUPAC Name |

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-(trideuteriomethyl)propan-1-amine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVULMRJHWMZLY-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.